2-Chlorohypoxanthine

Descripción general

Descripción

Synthesis Analysis

The synthesis of chlorinated purines, such as 2-Chlorohypoxanthine, often involves direct chlorination of precursor purines like hypoxanthine. One method for synthesizing related compounds includes a regiospecific lithiation/quenching sequence, demonstrating the complexity and specificity required in synthesizing chlorinated purines (Taddei et al., 2004). Another approach involves the enzymatic transarabinosylation followed by chemical conversion, indicating the versatility of methods available for synthesizing purine derivatives (Morisawa et al., 1979).

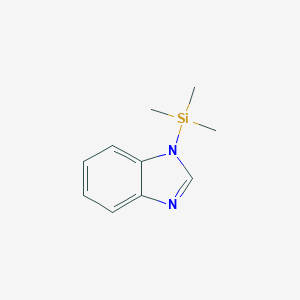

Molecular Structure Analysis

The molecular structure of chlorinated purines, including 2-Chlorohypoxanthine, is characterized by X-ray diffraction and NMR studies. These analyses confirm the regioselectivity and the specific substitution patterns on the purine ring. The detailed structural characterization provides insight into the molecular arrangement and potential interaction sites for further chemical reactions (Taddei et al., 2004).

Chemical Reactions and Properties

2-Chlorohypoxanthine participates in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are crucial for the synthesis of more complex molecules. The presence of the chloro group on the purine ring makes it a reactive site for further functionalization. For instance, the facile and practical synthesis of related compounds like 2,6-dichloropurine highlights the reactivity and utility of chlorinated purines in organic synthesis (Zeng et al., 2004).

Physical Properties Analysis

The physical properties of 2-Chlorohypoxanthine, such as solubility, melting point, and crystalline structure, are essential for its handling and application in chemical synthesis. These properties are determined through analytical techniques including crystallography and thermal analysis. Understanding these properties is crucial for optimizing conditions for its synthesis and applications in further chemical transformations.

Chemical Properties Analysis

The chemical properties of 2-Chlorohypoxanthine, including its reactivity, stability, and interactions with other molecules, are central to its applications in medicinal chemistry and drug synthesis. Studies on its oxidation, reduction, and interaction with metal ions provide insights into its behavior in biological systems and potential as a therapeutic agent. For example, its interaction with enzymes like xanthine oxidase has implications for its role in metabolic pathways and disease mechanisms (Lin et al., 2017).

Aplicaciones Científicas De Investigación

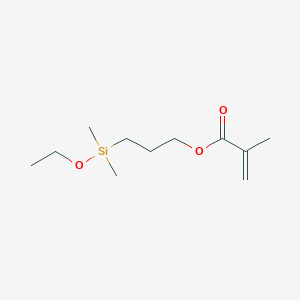

Synthesis of Purine Arabinosides

2-Chlorohypoxanthine has been utilized in the synthesis of biologically significant purine arabinosides. Researchers Morisawa et al. (1979) described the enzymatic transarabinosylation for synthesizing hypoxanthine, 2-chlorohypoxanthine, and 2-methylhypoxanthine arabinoside. These compounds were tested for their ability to inhibit DNA synthesis in cultured tumor cells, highlighting their potential in cancer research (Morisawa et al., 1979).

Synthesis of 2'-Amino-2'-deoxyguanosine and -Adenosine

In another study, Morisawa et al. (1981) developed a method for synthesizing 2'-amino-2'-deoxyguanosine and -adenosine using 2-chlorohypoxanthine. This process involved an enzymatic transaminoribosylation followed by a chemical conversion, illustrating the chemical versatility of 2-chlorohypoxanthine in synthesizing sugar-modified purine nucleosides (Morisawa et al., 1981).

Enhancement of Skin Barrier Function

Aoshima et al. (2021) conducted a clinical study to evaluate the efficacy of 2-aza-8-oxohypoxanthine (a related compound) in enhancing skin barrier function. The study found that a lotion containing this compound significantly decreased trans-epidermal water loss and increased moisture content in the skin, demonstrating its effectiveness as a cosmetic agent (Aoshima et al., 2021).

Biosensors for Meat and Fish Quality Assessment

Lawal and Adeloju (2012) reviewed the development and use of hypoxanthine biosensors for assessing the quality of fish and meat. These biosensors play a crucial role in food safety and quality control, indicating the broader applicability of hypoxanthine-related compounds in food technology (Lawal & Adeloju, 2012).

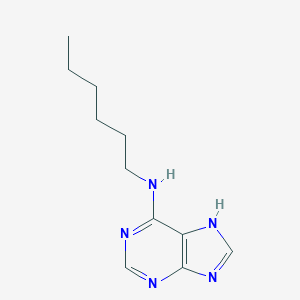

Impact on Rice Plant Growth and Yield

Asai et al. (2015) explored the effect of 2-azahypoxanthine on the growth and grain yield of rice plants. Their experiments showed that this compound could significantly improve brown rice yields by affecting panicle number and culm length, indicating its potential in agricultural applications (Asai et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

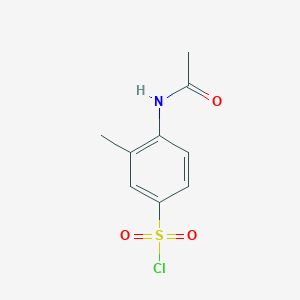

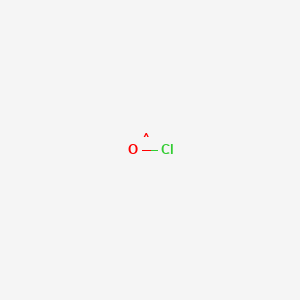

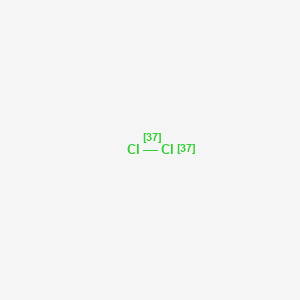

2-chloro-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEATFFSFYPBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158313 | |

| Record name | 2-Chlorohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorohypoxanthine | |

CAS RN |

13368-14-4 | |

| Record name | 2-Chlorohypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13368-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.